molecular formula C11H14N2S B8639481 5-Butylsulfanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-61-3

5-Butylsulfanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8639481
CAS RN: 923583-61-3
M. Wt: 206.31 g/mol
InChI Key: CKSMUTJBQPNSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butylsulfanyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Butylsulfanyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Butylsulfanyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

923583-61-3

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

5-butylsulfanyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H14N2S/c1-2-3-6-14-10-7-9-4-5-12-11(9)13-8-10/h4-5,7-8H,2-3,6H2,1H3,(H,12,13)

InChI Key

CKSMUTJBQPNSCG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CN=C2C(=C1)C=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude mixture containing 11 (5.38 g) was treated with MeOH (48 mL) and 10% aq. HCl (97 mL) for 0.5 h. The acid was neutralised by dropwise addition of sat. aqueous NaHCO3. The resulting solid was filtered off, washed with water (3×), dried in vacuum and extracted with CH2Cl2. The extracts were concentrated to afford a dark red oil, which was purified by SGC with CH2Cl2:MeOH as eluent (gradient elution up to 99:1, v/v) to give 12 as a brown oil (1.23 g, 37% over 2 steps); 1H NMR (400 MHz, CDCl3) δ 0.90 (t, J=7.3 Hz, 3H), 1.35-1.50 (m, 2H), 1.52-1.65 (m, 2H), 2.87 (t, J=7.4 Hz, 2H), 6.49 (dd, J=3.5, 1.8 Hz, 1H), 7.41 (dd, J=3.4, 2.3 Hz, 1H), 8.10 (d, J=2.0 Hz, 1H), 8.43 (d, J=2.0 Hz, 1H), 10.90-11.10 (bs, NH).
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
11
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
97 mL
Type
reactant
Reaction Step Three
Name
Quantity
48 mL
Type
solvent
Reaction Step Three
Name
Yield
37%

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